

Dipropylene Glycol (DPG) in Topical Formulations: A Technical Support Guide

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Compound of Interest

Compound Name: *Dipropylene Glycol*

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to address the potential for skin irritation when using **Dipropylene Glycol (DPG)** in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is **Dipropylene Glycol (DPG)** and why is it used in topical formulations?

A1: **Dipropylene Glycol (DPG)** is a colorless, odorless, and viscous liquid used in a wide array of personal care and cosmetic products.[1] It is a secondary product from the manufacturing of propylene glycol.[2] DPG serves multiple functions, including as a solvent, humectant (to retain moisture), viscosity modifier, and as a carrier for fragrances.[3][4] Its low volatility and compatibility with many ingredients make it a versatile choice in formulations like moisturizers, sunscreens, deodorants, and perfumes.[1][5]

Q2: What is the primary mechanism of DPG-induced skin irritation?

A2: While generally considered to have low irritation potential, DPG can cause irritation, particularly at high concentrations.[3][4] The primary mechanism involves the disruption of the skin's natural lipid barrier, the stratum corneum.[6] Glycols, including DPG, can increase the mobility of lipids and keratin filaments within the stratum corneum.[7][8] This disruption can lead to increased transepidermal water loss (TEWL), resulting in dryness and making the skin more susceptible to damage from external stressors.[6]

Q3: How does the irritation potential of DPG compare to Propylene Glycol (PG)?

A3: DPG is generally considered to be less irritating than Propylene Glycol (PG).[2] DPG has a higher molecular weight and is less volatile than PG, which may result in less skin penetration. [2] While both are chemically similar, sensitivity to PG does not always guarantee a reaction to DPG, though it is possible.[9] A patch test is recommended to be certain for individuals with known PG sensitivity.[9]

Q4: Is DPG considered safe for use in cosmetic and topical products?

A4: Yes, DPG is generally considered safe for use in skin and hair care products under current use conditions due to its low-hazard profile.[3][5] Regulatory bodies have evaluated DPG and concluded it has a low potential for irritation when used at appropriate concentrations.[3] However, in some individuals, it can cause contact dermatitis, especially after prolonged exposure.[5]

Troubleshooting Guide for DPG-Related Skin Irritation

This guide provides a structured approach to identifying and resolving potential skin irritation observed during the development of topical formulations containing DPG.

Observed Issue	Potential Cause	Recommended Action
Erythema (Redness), Stinging, or Itching	High DPG Concentration: While DPG is generally mild, high concentrations may lead to sensitization or irritation in some individuals.[3]	1. Review the DPG concentration in the formulation. If possible, conduct dose-response studies to find the optimal non-irritating concentration. 2. Evaluate if the DPG concentration can be reduced without compromising product stability or performance.
Irritating Co-ingredient: The irritation may be caused by another ingredient in the formulation, such as certain preservatives, fragrances, or surfactants.[10]	1. Systematically review all ingredients for their known irritation potential. 2. Create simplified formulations by removing or replacing suspect ingredients to isolate the irritant.[10] 3. Consider incorporating soothing agents like bisabolol or allantoin to mitigate sensory irritation.[10]	
Formulation pH Imbalance: A pH outside the optimal range for skin (typically 4.5-5.5) can cause irritation.[10]	1. Measure the pH of the final formulation. 2. Adjust the pH using appropriate and compatible buffering agents. [10]	
Increased Dryness and Flaking	Disruption of Skin Barrier: DPG can increase transepidermal water loss (TEWL), leading to dryness.[6] At very high concentrations, glycols can have a dehydrating effect.[8]	1. Conduct a TEWL study to quantify the formulation's impact on the skin barrier.[10] 2. Incorporate ingredients known to support the skin barrier, such as ceramides, fatty acids, and cholesterol.[10] 3. Add or increase the

concentration of humectants like glycerin or hyaluronic acid.

Formulation Instability (e.g., Phase Separation)	Ingredient Incompatibility: DPG, as a solvent, interacts with various components and can sometimes affect emulsion stability.[3] Certain ingredients like electrolytes can disrupt the emulsifier film.[11]	1. Evaluate the compatibility of all ingredients.[11] 2. Ensure the emulsifier system is robust and has the correct Hydrophile-Lipophile Balance (HLB) for the oil phase. 3. Check that processing temperatures are correct during emulsification to ensure a stable interfacial film.[12]

Quantitative Data Summary

The following tables summarize key comparative data related to glycols and irritation potential.

Table 1: Comparative Properties of DPG and Propylene Glycol (PG)

Property	Dipropylene Glycol (DPG)	Propylene Glycol (PG)	Reference
Molecular Weight	Higher	Lower	[2]
Volatility	Lower	Higher	[2]
Skin Penetration	Lower (inferred)	Higher (inferred)	[2]
Irritation Potential	Less irritating	More irritating	[2]
Primary Functions	Solvent, fragrance carrier, humectant	Humectant, solvent, penetration enhancer	[1][2]

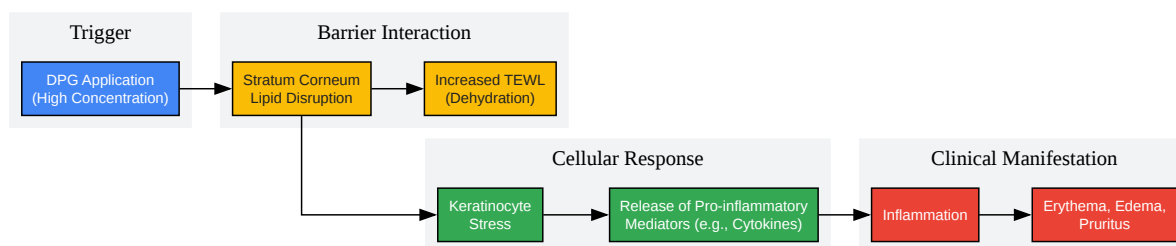
Table 2: Illustrative Results from an In Vitro Skin Irritation Test (OECD 439)

This table presents hypothetical data for illustrative purposes, based on the principles of the assay.

Test Substance (in aqueous solution)	Concentration	Mean Tissue Viability (%)	UN GHS Classification	Reference
Negative Control (PBS)	N/A	100%	Non-Irritant	[13]
Positive Control (5% SDS)	5%	25%	Category 2 Irritant	[13]
Dipropylene Glycol (DPG)	20%	85%	Non-Irritant	[13]
Dipropylene Glycol (DPG)	50%	60%	Non-Irritant	[13]
Propylene Glycol (PG)	20%	70%	Non-Irritant	[14]
Propylene Glycol (PG)	50%	45%	Category 2 Irritant	[13][14]

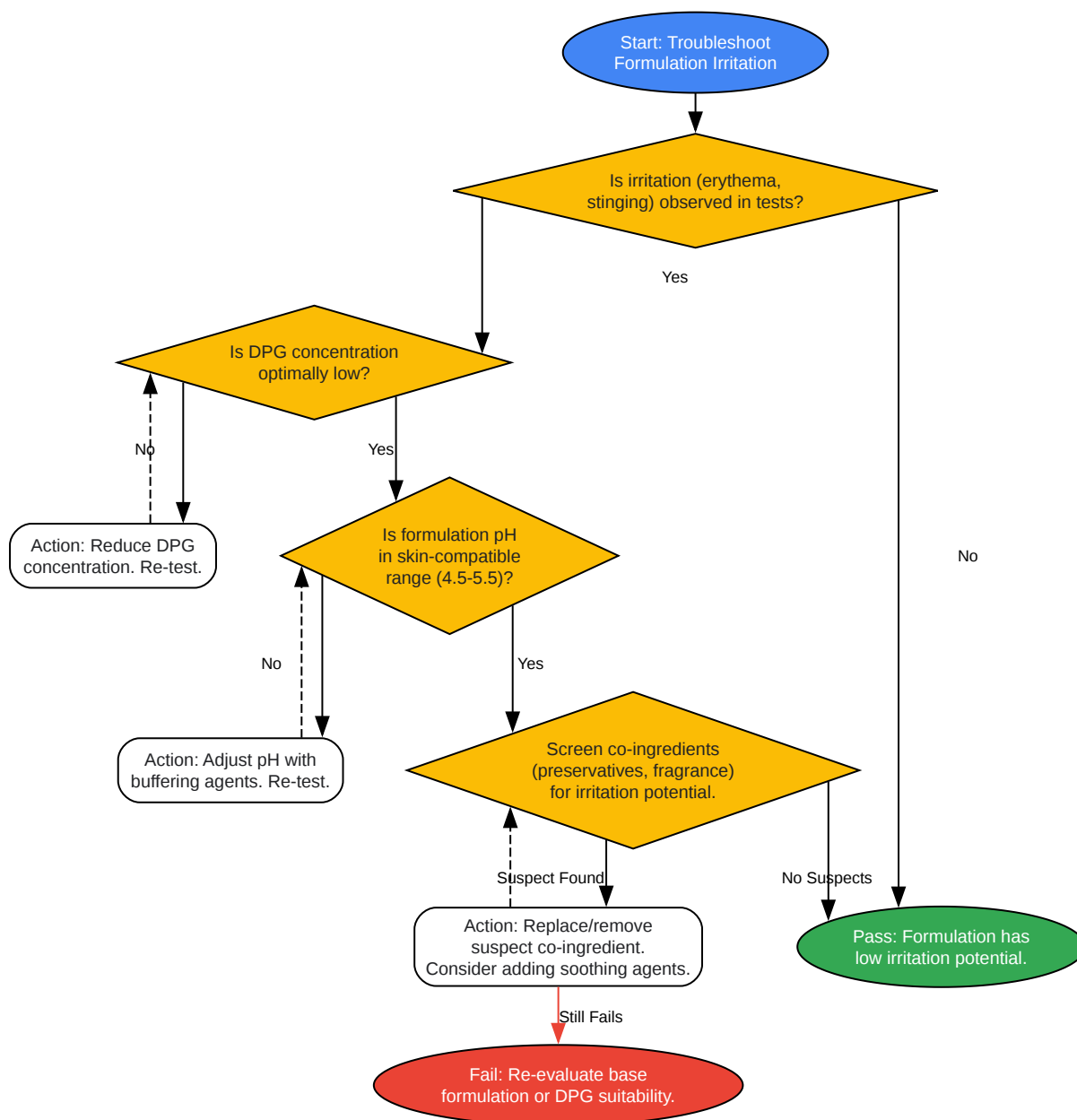
Note: According to OECD TG 439, a substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[13]

Visualized Workflows and Pathways



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Simplified pathway of DPG-induced skin irritation.



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Troubleshooting logic for DPG formulation irritation.

Key Experimental Protocols

Protocol 1: In Vitro Skin Irritation using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This test evaluates skin irritation potential by measuring cell viability in an RhE model after exposure to the test formulation.[\[13\]](#)[\[15\]](#)

1. Tissue Preparation and Equilibration:

- Reconstructed human epidermis tissues (e.g., EpiDerm™, epiCS®) are received on agarose gels.[\[13\]](#)
- Under sterile conditions, transfer the tissue inserts to a 6-well plate containing pre-warmed assay medium.
- Equilibrate the tissues in a humidified incubator (37°C, 5% CO₂) for at least 60 minutes or overnight, following the manufacturer's instructions.

2. Formulation Application:

- Apply a precise amount of the test formulation (e.g., 25-50 µL for liquids, 25 mg for solids) topically to the surface of triplicate tissues.[\[10\]](#)
- Apply a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.[\[10\]](#)
- For liquids, a nylon mesh may be used to ensure even spreading.[\[16\]](#)

3. Incubation and Rinsing:

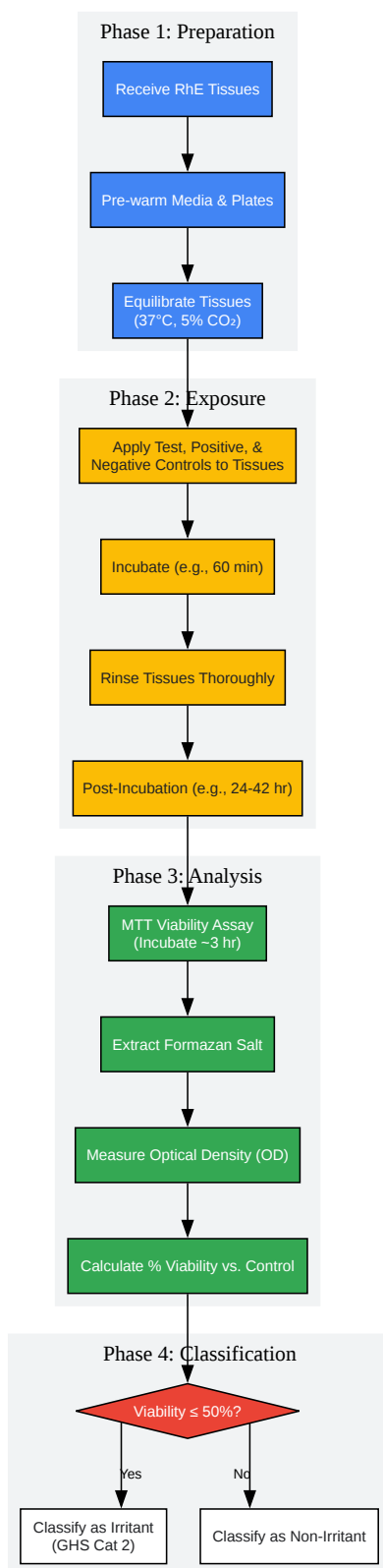
- Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.[\[10\]](#)
- After incubation, thoroughly rinse the test material from the tissue surface with a buffered saline solution.

4. Post-Incubation and Viability Assay:

- Transfer the rinsed tissues to a fresh 6-well plate with new assay medium and incubate for a post-exposure period (e.g., 24-42 hours).^[10]
- Following post-incubation, transfer tissues to a 24-well plate containing MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.5-1 mg/mL.
- Incubate for approximately 3 hours. Viable cells will convert the yellow MTT dye into a blue formazan salt.

5. Data Analysis:

- Extract the formazan salt from the tissues using a solvent (e.g., isopropanol).
- Quantify the amount of formazan by measuring the optical density (OD) with a spectrophotometer (e.g., at 570 nm).
- Calculate the percent viability for each tissue relative to the negative control: % Viability = $(\text{Mean OD of Test Tissues} / \text{Mean OD of Negative Control Tissues}) \times 100$
- Classification: If the mean percent viability is $\leq 50\%$, the formulation is classified as an irritant (UN GHS Category 2).^[13]



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Experimental workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the clinical standard to evaluate a product's potential for causing skin sensitization or allergic reactions after repeated exposure.^[17] This test should always be conducted under ethical guidelines with informed consent and dermatologist supervision.^[10]^[18]

1. Subject Recruitment:

- Recruit a panel of healthy volunteers (typically 50-200 subjects).^[10] The panel may include a higher proportion of individuals who self-report sensitive skin.^[19]

2. Induction Phase (3 weeks):

- Apply a small amount of the test formulation (e.g., 0.2 g) to a semi-occlusive or occlusive patch.^[19]
- Apply the patch to the same site on the upper back of each subject.
- Patches are worn for 24-48 hours and then removed.^[10] A rest period of 24 hours follows removal.
- A trained evaluator scores the site for any signs of irritation (e.g., erythema, edema) before the next application.^[19]
- This procedure is repeated for a total of nine applications over a three-week period.^[19]

3. Rest Phase (2 weeks):

- A 10 to 21-day rest period with no product application follows the induction phase.^[19] This allows for the development of any delayed hypersensitivity.

4. Challenge Phase (1-2 days):

- After the rest period, apply a new patch with the test formulation to a naive skin site (a site not previously exposed).^[19]
- The patch is worn for 24-48 hours.

5. Scoring and Interpretation:

- The challenge patch is removed, and the site is evaluated for skin reactions at specified time points (e.g., 24, 48, and 72 hours post-removal).
- Reactions are scored based on a standardized scale (e.g., 0 for no reaction to 4 for severe reaction).
- If no significant reactions are observed during the challenge phase across the panel, the product can be considered non-sensitizing and suitable for claims like "hypoallergenic" or "dermatologist tested."^[17]

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